

2,5-Dimethyloctane saturation pressure calculation methods

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Compound Focus: 2,5-Dimethyloctane

CAS No.: 15869-89-3

Cat. No.: S1517939

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Property Data for 2,5-Dimethyloctane

Before performing calculations, it's useful to have key reference points. The table below summarizes the basic thermophysical properties of **2,5-Dimethyloctane** found in the search results.

Property	Value	Source / Comments
CAS Number	15869-89-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₂	[1] [2] [3]
Molecular Weight	142.28 - 142.29 g/mol	[1] [2] [3]
Normal Boiling Point	158.5 °C	[1] [3]
Critical Temperature	Not directly found	Check NIST TDE [4]
Critical Pressure	Not directly found	Check NIST TDE [4]
Density	0.726 - 0.732 g/cm ³	[2] [3]

Methods for Saturation Pressure Calculation

For calculating saturation pressure, two primary types of equations are widely used: the simpler **Antoine Equation** and the more accurate **Wagner Equation**.

The following table compares these core calculation methods.

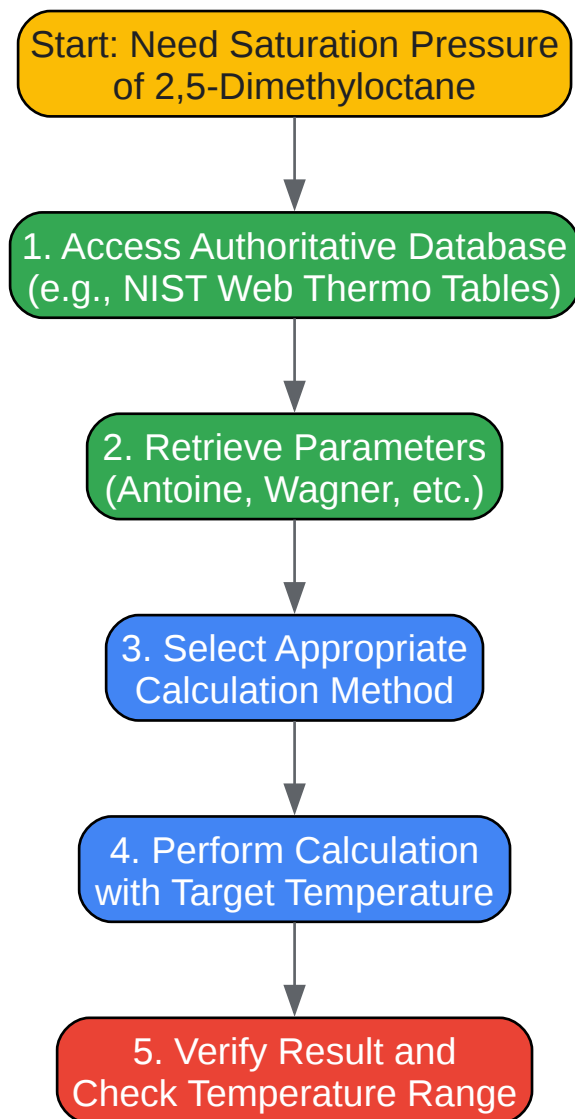
Method	Equation	Application & Notes
Antoine Equation	$\log_{10}(P) = A - B / (T + C)$	P: Vapor Pressure (mmHg) T: Temperature (°C)
[5]	Simple, 3-parameter model. Reliable within its specified temperature range (T_{min} to T_{max}). [6]	[5]
Wagner Equation	$\ln(P_{sat}/P_c) = (a\tau + b\tau^{1.5} + c\tau^{2.5} + d\tau^5) / T_r\tau = 1 - T_rT_r$	$= T / T_c$ [6]
[6]	More complex, 4-parameter model. Provides higher accuracy over a wider range, especially near the critical point. [6]	

Specialized versions of these models exist, such as the **TRC Extended Antoine Equation** [6] and the **Yaws Equation** [6], which may offer improved accuracy for specific compounds or temperature ranges.

How to Obtain Parameters and Calculate

The main challenge is finding the correct parameters (A, B, C for Antoine; a, b, c, d, T_c , P_c for Wagner) for **2,5-Dimethyloctane**.

- **Recommended Data Source** The most reliable source for critically evaluated thermophysical property data, including vapor pressure parameters, is the **NIST ThermoData Engine (TDE)**. According to the search results, it contains recommended data for **2,5-Dimethyloctane**, including:
 - Boiling point and critical properties
 - Phase boundary pressure and density as a function of temperature
 - Enthalpy of vaporization [4] You can access this database via the NIST Chemistry WebBook.
- **Calculation Workflow** The diagram below illustrates the general workflow for determining the saturation pressure of **2,5-Dimethyloctane**.



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Frequently Asked Questions

Q1: I found Antoine coefficients for alkanes like decane and octane [5]. Can I use similar values for 2,5-Dimethyloctane as an estimate? A1: While **2,5-Dimethyloctane** is an isomer of decane ($C_{10}H_{22}$), its branched structure gives it different thermodynamic properties compared to straight-chain alkanes. Using

parameters for decane or octane will introduce error. For precise work, it is not recommended. Always seek compound-specific parameters from evaluated databases like NIST [4].

Q2: Why does my saturation pressure calculation return an implausible value? A2: This is often due to one of these common issues:

- **Unit Mismatch:** Ensure the temperature unit ($^{\circ}\text{C}$ or K) matches that required by the parameter set. The Antoine equation, for example, can be formulated for either scale [6] [5].
- **Outside Valid Range:** All vapor pressure correlations are fitted for a specific temperature range (T_{min} to T_{max}). Extrapolating beyond this range leads to significant errors and is not valid near the critical point [5].
- **Incorrect Parameters:** Double-check that the parameters (A, B, C, etc.) are for the correct equation form and pressure units (mmHg, Pa, bar) [6].

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